

Off-Target Kinase Effects of Fedratinib: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fedratinib

Cat. No.: B1684426

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib (formerly TG101348) is an orally bioavailable small molecule inhibitor of Janus-associated kinase 2 (JAK2), a key mediator in the signaling of several cytokines and growth factors that are critical for hematopoiesis and immune function. Approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis, **fedratinib**'s therapeutic efficacy is primarily attributed to its potent inhibition of the constitutively activated JAK2/STAT pathway. However, like many kinase inhibitors, **fedratinib** exhibits a degree of promiscuity, interacting with other kinases beyond its intended target. These off-target effects can contribute to both the therapeutic profile and the adverse event spectrum of the drug. This technical guide provides an in-depth analysis of the off-target kinase effects of **fedratinib**, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile of Fedratinib

The following table summarizes the in vitro inhibitory activity of **fedratinib** against its primary target, JAK2, and a panel of off-target kinases. The data, presented as half-maximal inhibitory concentrations (IC₅₀), have been compiled from various biochemical and cellular assays.

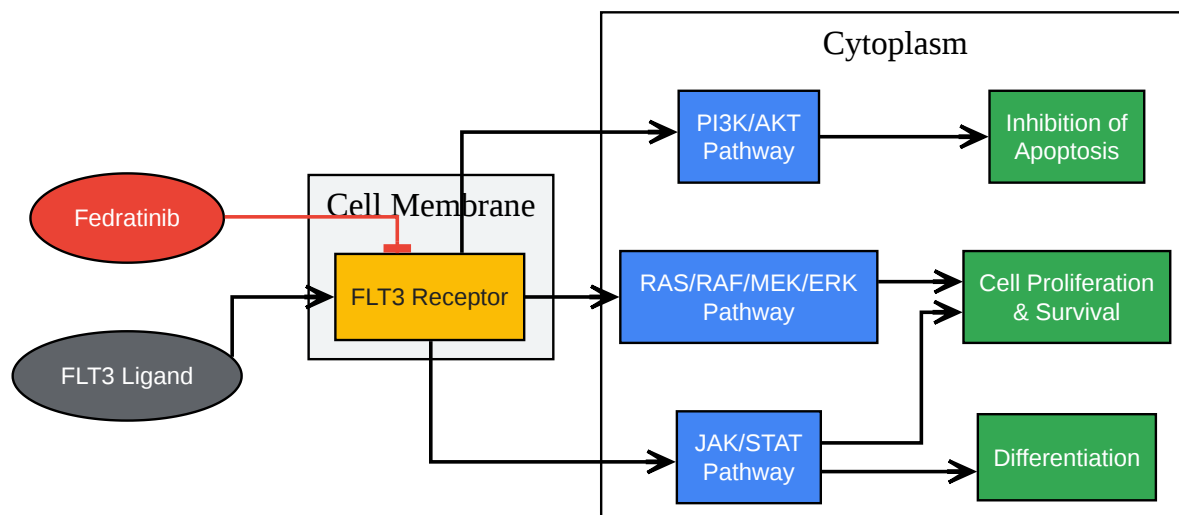
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 (V617F) | Source(s) |
|--------------------|-----------|-----------------------------------|-----------|
| Primary Target | | | |
| JAK2 | 3 | 1 | [1] |
| JAK2 (V617F) | 3 | 1 | [1] |
| Off-Target Kinases | | | |
| FLT3 | 15 | 5 | [1] |
| RET | 48 | 16 | [2] |
| JAK1 | 105 | 35 | [1] |
| TYK2 | 405 | 135 | [1] |
| JAK3 | >1000 | >334 | [1] |
| BRD4* | 164 | 55 | [3] |
| TBK1 | 92 | 31 | [4] |

Note: BRD4 is a bromodomain-containing protein, not a kinase, but is included due to its significant off-target inhibition by **fedratinib**.

Key Off-Target Signaling Pathways

FMS-like Tyrosine Kinase 3 (FLT3) Signaling

Fedratinib exhibits inhibitory activity against FLT3, a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitors.[3] Constitutive activation of FLT3, often through internal tandem duplications (ITD), is a common driver in acute myeloid leukemia (AML). Inhibition of FLT3 by **fedratinib** may contribute to its anti-neoplastic activity but is also implicated in some of its gastrointestinal side effects.[5]

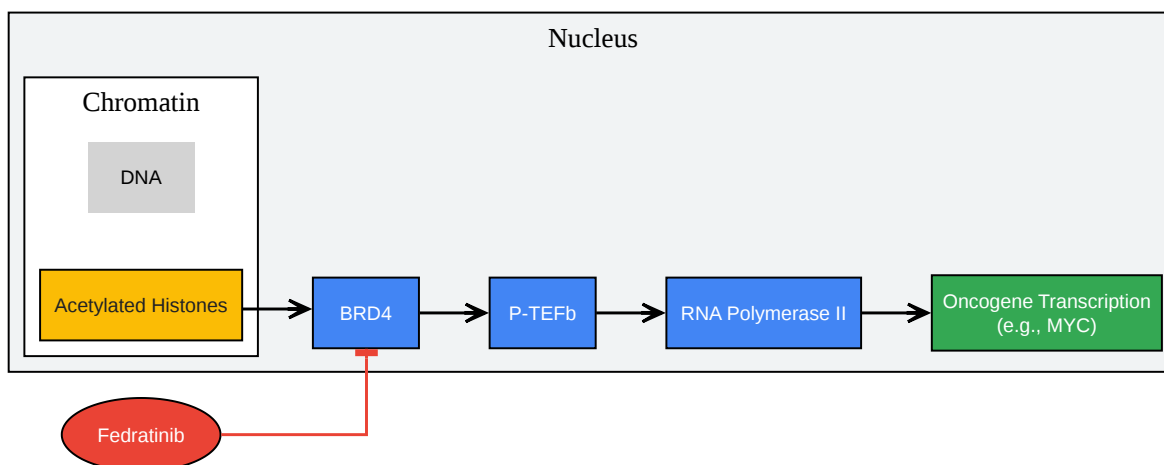


[Click to download full resolution via product page](#)

FLT3 Signaling Pathway and **Fedratinib** Inhibition.

Bromodomain-Containing Protein 4 (BRD4) Signaling

Fedratinib also demonstrates inhibitory effects on BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins.[3] BRD4 is an epigenetic reader that binds to acetylated histones and plays a critical role in the transcription of key oncogenes, including MYC. By inhibiting BRD4, **fedratinib** can modulate the expression of genes involved in cell proliferation and survival.



[Click to download full resolution via product page](#)

BRD4-mediated Transcription and **Fedratinib** Inhibition.

Experimental Protocols

The determination of kinase inhibition profiles, such as the IC₅₀ values presented above, relies on robust and standardized experimental assays. Below are detailed methodologies for two commonly employed in vitro kinase assay platforms.

Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the ATP-binding site of a kinase.

Principle: The assay is based on the binding of a fluorescently labeled, ATP-competitive "tracer" to a kinase that is tagged with a lanthanide (Europium) chelate-labeled antibody. When the tracer is bound to the kinase, excitation of the Europium donor results in energy transfer to the tracer acceptor, producing a FRET signal. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

- Kinase of interest (e.g., purified recombinant human kinase)
- Lanthascreen® Eu-anti-tag antibody
- Fluorescently labeled kinase tracer (specific to the kinase family)
- Test compound (**Fedratinib**) serially diluted in DMSO
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates (low volume, black)
- TR-FRET enabled plate reader

Procedure:

- **Compound Plating:** Prepare a serial dilution of **fedratinib** in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate.
- **Kinase/Antibody Mixture Preparation:** Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer at 2X the final desired concentration.
- **Tracer Solution Preparation:** Prepare a solution of the fluorescent tracer in assay buffer at 2X the final desired concentration.
- **Assay Assembly:**
 - Add the Kinase/Antibody mixture (e.g., 5 µL) to each well of the assay plate containing the compound.
 - Incubate for a specified time (e.g., 15 minutes) at room temperature.
 - Add the Tracer solution (e.g., 5 µL) to each well to initiate the binding reaction.
- **Incubation:** Incubate the plate at room temperature for 60 minutes, protected from light.
- **Data Acquisition:** Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the **fedratinib** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. Then, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Materials:

- Kinase of interest
- Kinase substrate (peptide or protein)
- ATP
- Test compound (**Fedratinib**) serially diluted in DMSO
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Kinase reaction buffer
- 384-well microplates (white, opaque)

- Luminometer

Procedure:

- Kinase Reaction Setup:
 - In a 384-well plate, add the kinase, substrate, and **fedratinib** at various concentrations in the kinase reaction buffer.
 - Initiate the reaction by adding ATP.
- Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
- ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
- ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:
 - Plot the luminescence signal against the logarithm of the **fedratinib** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This technical guide provides a comprehensive overview of the off-target kinase effects of **fedratinib**. The quantitative data on its inhibitory profile, coupled with detailed experimental methodologies and visual representations of the affected signaling pathways, offers valuable insights for researchers, scientists, and drug development professionals. A thorough understanding of these off-target interactions is crucial for optimizing the therapeutic window of **fedratinib**, anticipating potential adverse events, and guiding the development of next-generation kinase inhibitors with improved selectivity and safety profiles. The provided

experimental protocols serve as a practical resource for laboratories involved in kinase inhibitor profiling and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Bromodomain Protein BRD4 Is a Transcriptional Repressor of Autophagy and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Off-Target Kinase Effects of Fedratinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684426#off-target-effects-of-fedratinib-on-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com